molecular formula C16H14ClN3O B2696047 (3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904132-90-6

(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2696047
CAS RN: 1904132-90-6
M. Wt: 299.76
InChI Key: HWWOPNHRCXKWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has explored the synthesis of novel compounds with antimicrobial and anticancer properties. For example, derivatives synthesized from related chlorophenyl and pyrimidinone structures have demonstrated significant activity against various bacterial strains and cancer cell lines. These findings suggest potential applications in the development of new therapeutic agents targeting infectious diseases and cancer. Compounds exhibiting higher anticancer activity than reference drugs, such as doxorubicin, underscore the importance of these chemical structures in medicinal chemistry research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Drug Formulation

The compound's structural complexity and related chemical entities have been the focus of studies aiming to improve drug formulations. Investigations into suitable formulations for early toxicology and clinical studies involve nonionizable and poorly water-soluble compounds, aiming at enhancing plasma concentrations and bioavailability. This area of research is critical for the successful clinical evaluation of new therapeutic agents, especially those intended for the treatment of chronic conditions like arrhythmia (Burton et al., 2012).

Molecular Docking and Biological Evaluation

Studies on similar chemical frameworks have also involved molecular docking to evaluate potential biological activities. The combination of synthetic chemistry, biological evaluation, and computational modeling provides insights into the interaction mechanisms between these compounds and biological targets. This integrated approach facilitates the identification of promising candidates for further development into therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(3-chlorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-11-3-1-2-10(6-11)16(21)20-12-4-5-15(20)13-8-18-9-19-14(13)7-12/h1-3,6,8-9,12,15H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOPNHRCXKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.